molecular formula C20H16BrN3O6 B15020181 2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B15020181
M. Wt: 474.3 g/mol
InChI Key: ATBZVOVCMXBLHP-SSDVNMTOSA-N
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Description

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, nitrophenyl, and furan groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 5-(4-nitrophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol, tetrahydrofuran).

    Substitution: Nucleophiles (amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), catalysts (e.g., palladium).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methoxyphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrN3O6

Molecular Weight

474.3 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H16BrN3O6/c1-28-19-10-14(21)4-8-18(19)29-12-20(25)23-22-11-16-7-9-17(30-16)13-2-5-15(6-3-13)24(26)27/h2-11H,12H2,1H3,(H,23,25)/b22-11+

InChI Key

ATBZVOVCMXBLHP-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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